molecular formula C18H19F3N2O2 B4534276 4,4,4-trifluoro-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)butanamide

4,4,4-trifluoro-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No. B4534276
M. Wt: 352.4 g/mol
InChI Key: QOHGDWDWRKZGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)butanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TFB or TFBPY and is a potent inhibitor of protein kinase B (PKB/Akt). TFBPY is known to have potential applications in cancer research and drug development due to its ability to regulate cellular signaling pathways.

Mechanism of Action

TFBPY works by inhibiting the activity of protein kinase B (PKB/Akt), a key regulator of cellular signaling pathways. PKB/Akt is known to play a critical role in cell survival, proliferation, and differentiation. By inhibiting the activity of PKB/Akt, TFBPY can regulate cellular signaling pathways and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TFBPY has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the phosphorylation of PKB/Akt and its downstream targets, leading to the inhibition of cellular proliferation and survival. TFBPY has also been found to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of TFBPY is its high potency and specificity for PKB/Akt. This makes it an attractive target for cancer research and drug development. However, one of the limitations of TFBPY is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on TFBPY. One area of interest is the development of more soluble derivatives of TFBPY that can be used in a wider range of lab experiments. Another area of interest is the use of TFBPY in combination with other cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of TFBPY and its potential applications in other areas of biomedical research.

Scientific Research Applications

TFBPY has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by regulating cellular signaling pathways. TFBPY has been found to be particularly effective in inhibiting the growth of breast cancer cells and has also shown promising results in the treatment of prostate cancer.

properties

IUPAC Name

4,4,4-trifluoro-N-[(2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-25-16-7-3-2-6-15(16)13-23(12-14-5-4-10-22-11-14)17(24)8-9-18(19,20)21/h2-7,10-11H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHGDWDWRKZGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC2=CN=CC=C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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